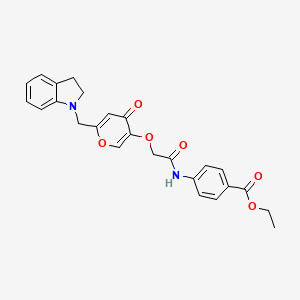

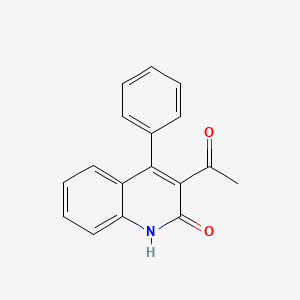

3-アセチル-4-フェニル-1H-キノリン-2-オン

説明

3-Acetyl-4-phenyl-1H-quinolin-2-one is a heterocyclic compound with the molecular formula C17H13NO2. It is a derivative of quinoline, a structure known for its wide range of biological activities.

科学的研究の応用

3-Acetyl-4-phenyl-1H-quinolin-2-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research indicates its potential as an anticancer agent, particularly in inhibiting tumor growth.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

Quinoline derivatives, a class to which this compound belongs, have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, parkinson disease, and alzheimer disease .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes, which can inhibit or alter their function .

Biochemical Pathways

Quinoline derivatives have been associated with a wide range of pharmacological activities such as antimicrobial, antitubercular, anticancer, and antimalarial effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Quinoline derivatives have been associated with a wide range of pharmacological activities such as antimicrobial, antitubercular, anticancer, and antimalarial effects . These activities suggest that the compound may have a broad range of molecular and cellular effects.

Action Environment

It is known that the compound should be stored in a sealed, dry environment at 2-8°c .

生化学分析

Biochemical Properties

It is known that quinoline derivatives, which 3-Acetyl-4-phenyl-1H-quinolin-2-one is part of, have diverse pharmacological activities such as antimicrobial, antitubercular, anticancer, and antimalarial . These activities suggest that 3-Acetyl-4-phenyl-1H-quinolin-2-one may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Given the pharmacological activities of related quinoline derivatives, it is plausible that 3-Acetyl-4-phenyl-1H-quinolin-2-one could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Acetyl-4-phenyl-1H-quinolin-2-one is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-phenyl-1H-quinolin-2-one typically involves the acetylation of 4-phenylquinolin-2-one. One common method is the C-acylation of 2-methyl-3,1-benzoxazin-4-one with ethyl acetoacetate, followed by cyclization in the presence of sodium carbonate at room temperature . Another approach involves the direct acetylation of N-substituted-4-hydroxyquinolin-2-ones using acetyl chloride in the presence of pyridine or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. Techniques like microwave-assisted synthesis and solvent-free conditions could be explored for industrial applications .

化学反応の分析

Types of Reactions

3-Acetyl-4-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can yield hydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products

The major products formed from these reactions include various substituted quinolinones, hydroquinolines, and other functionalized derivatives .

類似化合物との比較

Similar Compounds

4-Hydroxyquinolin-2-one: Known for its antimicrobial and anticancer properties.

3-Acetyl-4-methylthioquinolin-2-one: Exhibits unique reactivity due to the presence of both acetyl and methylthio groups.

Quinolinyl-pyrazoles: These compounds have shown significant pharmacological activities, including antimicrobial and anticancer effects.

Uniqueness

3-Acetyl-4-phenyl-1H-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its potential as an anticancer agent and its versatility in undergoing various chemical transformations make it a valuable compound in both research and industrial applications .

特性

IUPAC Name |

3-acetyl-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11(19)15-16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-17(15)20/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIFCFBKDKJCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320547 | |

| Record name | 3-acetyl-4-phenyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789481 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313273-62-0 | |

| Record name | 3-acetyl-4-phenyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2527896.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2527898.png)

![2-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B2527899.png)

![1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2527900.png)

![4-chloro-1-ethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2527901.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2527906.png)

![ethyl 3-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate](/img/structure/B2527912.png)

![2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2527914.png)